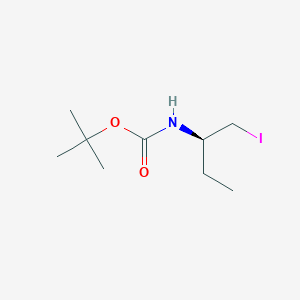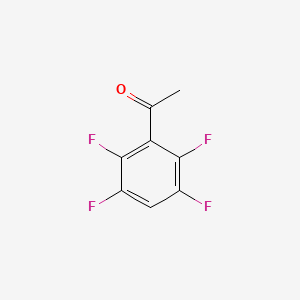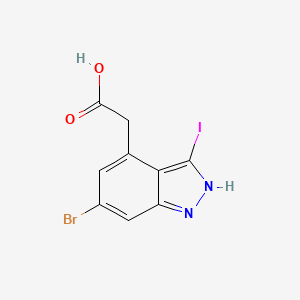
2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid is a heterocyclic compound that contains both bromine and iodine atoms It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid typically involves the formation of the indazole core followed by the introduction of bromine and iodine atoms. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, can be employed to achieve efficient synthesis . These methods often involve the use of solvents like dimethyl sulfoxide (DMSO) and specific reaction conditions to facilitate the formation of the desired product.
化学反応の分析
Types of Reactions
2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium carbonate (K2CO3) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different functional groups, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.
科学的研究の応用
2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It can be employed in studies to investigate its effects on various biological pathways and targets.
Chemical Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules.
Material Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can enhance the compound’s ability to bind to certain proteins or enzymes, thereby modulating their activity. The indazole core can interact with various biological targets, leading to effects such as inhibition of enzyme activity or modulation of signaling pathways .
類似化合物との比較
Similar Compounds
2-(6-Bromo-1H-indazol-3-yl)acetic acid: Similar structure but lacks the iodine atom.
2-(6-Iodo-1H-indazol-3-yl)acetic acid: Similar structure but lacks the bromine atom.
1H-Indazole-3-acetic acid: Lacks both bromine and iodine atoms.
Uniqueness
The presence of both bromine and iodine atoms in 2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid makes it unique compared to other similar compounds
特性
分子式 |
C9H6BrIN2O2 |
|---|---|
分子量 |
380.96 g/mol |
IUPAC名 |
2-(6-bromo-3-iodo-2H-indazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H6BrIN2O2/c10-5-1-4(2-7(14)15)8-6(3-5)12-13-9(8)11/h1,3H,2H2,(H,12,13)(H,14,15) |
InChIキー |
IADUHOKBDNZJTJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C(NN=C21)I)CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13084984.png)
![4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13084990.png)
![3,4-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13084991.png)
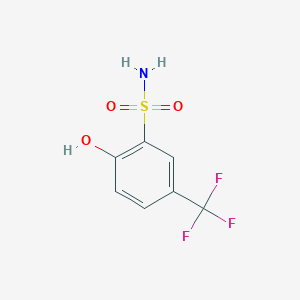

![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13085013.png)
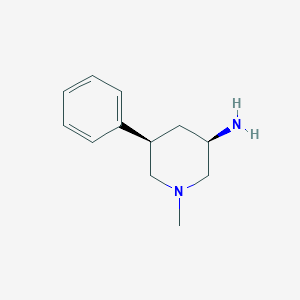
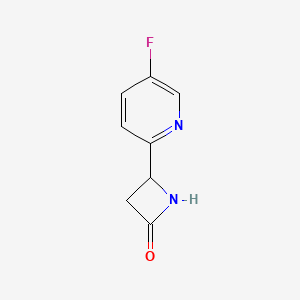
![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)
![2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13085032.png)
